Predicted logP Comparison: Spirocyclic Bis-Cyclobutane vs. Simple Cyclobutane Methyl Ester
In silico prediction using the mcule cheminformatics platform assigns the target compound a logP of 2.29, a value consistent with its dual cyclobutane ring system and methyl ester . In contrast, the simpler analog methyl 1-aminocyclobutane-1-carboxylate (free base, CAS 215597-35-6) exhibits a significantly lower logP of -0.16 as reported by ChemSrc . The 2.45-log-unit difference implies a roughly 280-fold higher predicted octanol-water partition coefficient for the spirocyclic compound, translating into substantially greater membrane permeability potential.
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.29 (mcule prediction, free base equivalent) |
| Comparator Or Baseline | Methyl 1-aminocyclobutane-1-carboxylate (CAS 215597-35-6, free base): logP = -0.16 (ChemSrc) |
| Quantified Difference | Δ logP = 2.45 (approximately 280× higher partition coefficient for target) |
| Conditions | In silico prediction using fragment-based / atom-based logP algorithms; neutral species approximation |
Why This Matters
Higher logP predicts superior passive membrane permeability and oral absorption potential, making the target compound a more attractive starting point for designing CNS-penetrant or orally bioavailable drug candidates than its single-ring analog.
